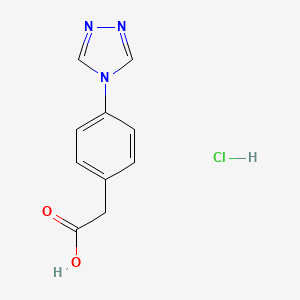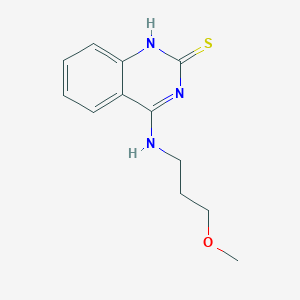
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline is a heterocyclic compound that is a part of many bioactive molecules, including commercial drugs . Quinazoline derivatives have been found to exhibit a range of biological activities, such as antidiabetic , anticancer , and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be confirmed by various spectroscopic methods such as NMR, FTIR, and UV–Vis .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, they can behave as reducing agents in antioxidant activity .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by the position and nature of functional groups attached to the quinazoline moiety .Scientific Research Applications
Synthesis and Pharmacological Applications
4-((3-methoxypropyl)amino)quinazoline-2(1H)-thione is a derivative of quinazoline, a compound that has been extensively studied for its pharmacological potential. Researchers have synthesized various quinazoline derivatives to investigate their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and antitumor activities. For instance, Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, including those with a 3-methoxypropylamino group, and found them effective against microbes, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017). Similarly, Dash et al. (2016) focused on derivatives for CNS depressant and anticonvulsant properties, highlighting the versatility of this chemical structure (Dash, Dash, & Laloo, 2016).
Antimicrobial Studies
Gupta and Chaudhary (2012) explored the antimicrobial properties of thiazolo and thiazino benzo[h]quinazolines, compounds closely related to this compound, demonstrating their potential in combating microbial infections (Gupta & Chaudhary, 2012).
Antitumor Activities
In the realm of oncology, Dash et al. (2017) again highlighted the antitumor potential of quinazoline derivatives. Their studies on Swiss albino mice bearing Ehrilich ascites carcinoma showed significant antitumor activity, suggesting the promise of these compounds in cancer therapy (Dash, Dash, Laloo, & Chakraborty, 2017).
Synthesis Techniques
The synthesis of quinazoline derivatives, including those related to this compound, has been a subject of interest. Methods such as ionic liquid-mediated synthesis and other chemical processes have been explored to create these compounds efficiently and safely (Frutos et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
4-(3-methoxypropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-4-7-13-11-9-5-2-3-6-10(9)14-12(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCQYMIDHAOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)
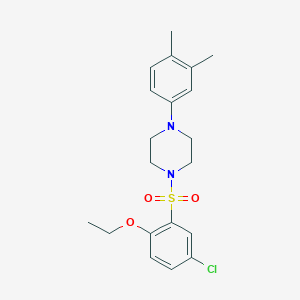
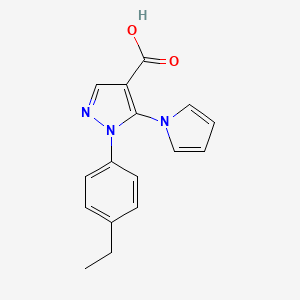
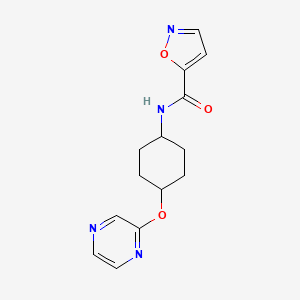
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine](/img/structure/B2808985.png)
![Tert-butyl [1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2808986.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)
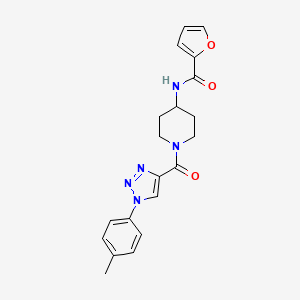

![3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2808990.png)
